N-(4-ethoxyphenyl)-N-(1H-indol-3-ylmethyl)amine
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Overview
Description
N-(4-ethoxyphenyl)-N-(1H-indol-3-ylmethyl)amine is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
The exact mass of the compound (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine is 266.141913202 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
The study by Ghani and Mansour (2011) highlights the synthesis of palladium(II) and platinum(II) complexes, including compounds related to (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine, as potential anticancer agents. These complexes showed promising activity against various cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cisplatin. This research suggests the potential of such compounds in cancer therapy due to their cytotoxic effects on cancer cells Ghani & Mansour, 2011.
Antimicrobial Activities
Bektaş et al. (2010) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, related structurally to (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine. Some of these compounds exhibited good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents. This research demonstrates the versatility of compounds structurally related to (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine in combating microbial infections Bektaş et al., 2010.
Antiproliferative and DNA Protective Abilities
Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, investigating their biological activities. Compounds showed significant DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Notably, some compounds exhibited notable cytotoxicity on cancer cell lines, highlighting their antiproliferative capabilities. This study underscores the potential of (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine analogs in pharmaceutical development for cancer treatment and DNA protection Gür et al., 2020.
Bioelectrochemical Behavior
Shabbir et al. (2017) synthesized and characterized aromatic amines, including derivatives of (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine, for their bioelectrochemical behavior. These compounds showed potential in electrochemical sensors and DNA binding studies, indicating their applications in bioelectronic devices and biomedical research. The study provides insights into the electrochemical properties of such compounds, which could lead to novel applications in sensing and molecular recognition Shabbir et al., 2017.
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have shown various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Properties
IUPAC Name |
4-ethoxy-N-(1H-indol-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-20-15-9-7-14(8-10-15)18-11-13-12-19-17-6-4-3-5-16(13)17/h3-10,12,18-19H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRNPTDEELLSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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